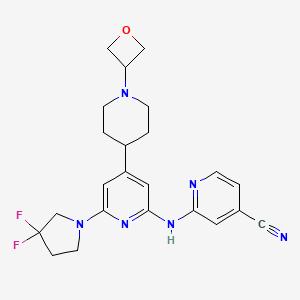

GNE-3511

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFIAUKMKYHHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-3511: A Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-3511 is a potent, selective, and orally bioavailable small molecule inhibitor with significant neuroprotective properties. This document provides an in-depth technical overview of the core mechanism of action of GNE-3511 in neurons, focusing on its role as a powerful inhibitor of Dual Leucine Zipper Kinase (DLK). It summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development and neurodegenerative disease research.

Core Mechanism of Action: Inhibition of the DLK Signaling Pathway

GNE-3511 exerts its neuroprotective effects primarily through the potent and selective inhibition of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2][3] DLK is a key regulator of neuronal degeneration in various contexts, acting as a stress sensor that, when activated by axonal injury or neurotrophic factor deprivation, initiates a downstream signaling cascade leading to apoptosis and axon degeneration.[2][4]

The primary mechanism of GNE-3511 involves binding to the hinge region of the DLK kinase domain, effectively blocking its catalytic activity.[2][3] This inhibition prevents the phosphorylation and activation of downstream targets in the c-Jun N-terminal Kinase (JNK) signaling pathway.[5][6] Specifically, GNE-3511 has been shown to suppress the phosphorylation of c-Jun, a key transcription factor involved in neuronal apoptosis.[6][7] By inhibiting this pathway, GNE-3511 demonstrates concentration-dependent protection of neurons from degeneration in vitro and dose-dependent activity in animal models of neurodegenerative diseases.[1][2][3]

Quantitative Data: Potency and Selectivity

GNE-3511 is characterized by its high potency for DLK and significant selectivity over other related kinases. The following tables summarize the key quantitative data available for GNE-3511.

| Target | Parameter | Value | Reference |

| DLK (MAP3K12) | K_i | 0.5 nM (<0.0005 µM) | [1][5][8] |

| p-JNK (cellular assay) | IC_50 | 30 nM | [5][6][8] |

| Dorsal Root Ganglion (DRG) neuron protection | IC_50 | 107 nM | [5][6] |

Table 1: Potency of GNE-3511

| Kinase | IC_50 (nM) | Reference |

| MLK1 | 67.8 | [5][6] |

| JNK1 | 129 | [5][6][9] |

| JNK3 | 364 | [5][6][9] |

| JNK2 | 514 | [5][6][9] |

| MLK3 | 602 | [5][6] |

| MLK2 | 767 | [5][6] |

| MKK4 | >5000 | [5][6][9] |

| MKK7 | >5000 | [5][6][9] |

Table 2: Selectivity Profile of GNE-3511

Signaling Pathway Diagram

The following diagram illustrates the DLK signaling pathway and the point of intervention by GNE-3511.

Caption: GNE-3511 inhibits the DLK signaling cascade.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the primary researchers, this section outlines the general methodologies used in key experiments to characterize the mechanism of action of GNE-3511.

In Vitro Kinase Assays

Objective: To determine the potency and selectivity of GNE-3511 against a panel of kinases.

General Protocol:

-

Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP.

-

GNE-3511 is added at varying concentrations to determine its inhibitory effect.

-

The kinase reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

-

IC_50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. K_i values are determined using the Cheng-Prusoff equation.

Cellular Assays (p-JNK Inhibition)

Objective: To assess the ability of GNE-3511 to inhibit the DLK pathway in a cellular context.

General Protocol:

-

HEK293 cells are transiently transfected with a vector expressing human DLK.[5]

-

The cells are then treated with various concentrations of GNE-3511.

-

After a specific incubation period (e.g., 5.5 hours), the cells are lysed.[5]

-

The level of phosphorylated JNK (p-JNK) in the cell lysates is measured using an immunoassay, such as an ELISA or Western blot, with an antibody specific for p-JNK.

-

IC_50 values are determined from the concentration-response curve.

Neuronal Protection Assays (DRG Axon Degeneration)

Objective: To evaluate the neuroprotective effects of GNE-3511 in primary neurons.

General Protocol:

-

Dorsal root ganglion (DRG) neurons are cultured in a compartmentalized system that separates cell bodies from axons.

-

Axon degeneration is induced by a stressor, such as vincristine treatment or trophic factor withdrawal.

-

Neurons are treated with a range of concentrations of GNE-3511.

-

After a defined period, the extent of axon degeneration is quantified, often by immunofluorescence staining for axonal markers (e.g., β-III tubulin) and scoring the integrity of the axons.

-

The concentration of GNE-3511 that provides 50% protection against degeneration (IC_50) is calculated.

In Vivo Models of Neurodegeneration

Objective: To determine the efficacy of GNE-3511 in animal models of neurological diseases.

General Protocol (Example: MPTP Model of Parkinson's Disease):

-

Mice are administered the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinson's-like pathology, including the loss of dopaminergic neurons in the substantia nigra.[6]

-

A cohort of animals is treated with GNE-3511, typically via oral gavage, at various doses (e.g., 37.5 mg/kg and 75 mg/kg).[6]

-

A control group receives a vehicle.

-

After the treatment period, brain tissue is collected and analyzed.

-

The neuroprotective effect is assessed by quantifying the levels of phosphorylated c-Jun (a downstream marker of DLK activity) and by histological analysis of dopaminergic neuron survival in the substantia nigra.[6]

Experimental Workflow Diagram

The following diagram provides a high-level overview of the experimental workflow for evaluating a novel DLK inhibitor like GNE-3511.

References

- 1. medkoo.com [medkoo.com]

- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

- 9. DLK Inhibitor, GNE-3511 | 1496581-76-0 [sigmaaldrich.com]

GNE-3511: A Technical Guide to its Function as a Dual Leucine Zipper Kinase (DLK) Inhibitor

Introduction

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, has been identified as a critical regulator of neuronal degeneration across various contexts of injury and disease.[1][2][3] As a MAP3K, it functions as a key stress-activated sensor in neurons. Its inhibition presents a promising therapeutic strategy for a range of neurodegenerative conditions.[4][5] This document provides a detailed technical overview of GNE-3511, a potent, selective, orally bioavailable, and brain-penetrant inhibitor of DLK.[6][7] We will explore its mechanism of action, biochemical profile, and its demonstrated efficacy in preclinical models of neurodegeneration and neuropathic pain.

Core Function and Mechanism of Action

GNE-3511 is a small molecule inhibitor that targets the kinase activity of DLK with high potency.[8] Its primary function is to block the downstream signaling cascade initiated by DLK in response to neuronal stress, such as axonal injury, neurotoxin exposure, or trophic factor withdrawal.[2][5]

In healthy neurons, DLK activity is kept at a basal level. Upon neuronal insult, DLK is activated and subsequently phosphorylates and activates the downstream MAP2K kinases, MKK4 and MKK7.[5] These kinases, in turn, phosphorylate and activate the c-Jun N-terminal kinases (JNKs).[9] Activated JNK translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun, which leads to the expression of pro-apoptotic and pro-inflammatory genes, ultimately culminating in neuronal degeneration and apoptosis.[5][9][10]

GNE-3511 intervenes at the apex of this cascade by binding to DLK and inhibiting its kinase function. This prevents the phosphorylation of MKK4/7, thereby blocking the entire downstream signaling pathway. The result is a significant reduction in phosphorylated JNK (p-JNK) and phosphorylated c-Jun (p-c-Jun), leading to the protection of neurons from degeneration.[6][9][11]

Quantitative Data Summary

The potency and selectivity of GNE-3511 have been characterized through various biochemical and cell-based assays.

Table 1: Biochemical Potency and Cellular Activity

| Parameter | Value | Description | Reference |

| DLK Ki | <0.5 nM (500 pM) | Inhibitor constant, a measure of binding affinity to DLK. | [6][9][12] |

| p-JNK IC50 | 30 nM | Concentration for 50% inhibition of JNK phosphorylation in cells. | [6][9] |

| Axon Degeneration IC50 | 107 nM | Concentration for 50% protection of neurons from degeneration in vitro. | [6][9][12] |

Table 2: Kinase Selectivity Profile (IC50)

| Kinase | IC50 (nM) | Fold Selectivity vs. JNK1 | Reference |

| JNK1 | 129 | 1x | [6][9][12] |

| JNK2 | 514 | 4x | [6][9][12] |

| JNK3 | 364 | 2.8x | [6][9][12] |

| MLK1 | 67.8 | - | [6][9][12] |

| MLK2 | 767 | - | [6][9][12] |

| MLK3 | 602 | - | [6][9][12] |

| MKK4 | >5,000 | >38x | [6][9][12] |

| MKK7 | >5,000 | >38x | [6][9][12] |

Table 3: In Vivo Pharmacokinetic Parameters in Mice

| Parameter | Value (1 mg/kg IV) | Value (5 mg/kg PO) | Description | Reference |

| t1/2 | 0.6 h | - | Half-life | [12] |

| CLp | 56 mL/min/kg | - | Plasma Clearance | [12] |

| Properties | - | - | Orally active, brain-penetrant | [4][6] |

Preclinical Efficacy

GNE-3511 has demonstrated significant efficacy in multiple animal models of neurological disorders.

Table 4: Summary of In Vivo Studies

| Disease Model | Species | GNE-3511 Dose | Key Findings | Reference |

| Parkinson's Disease (MPTP) | Mouse | 37.5 - 75 mg/kg | Dose-dependently suppressed p-c-Jun expression in the brain. | [9] |

| Neuropathic Pain (SNI) | Mouse | 75 mg/kg (p.o., twice daily) | Prevented mechanical allodynia and spinal cord microgliosis. | [10] |

| ALS (SOD1G93A) | Mouse | Chronic administration | Delayed denervation of the neuromuscular junction. | [2] |

| Temporal Lobe Epilepsy | Mouse | Not specified | Prevented epileptogenesis, neuronal loss, and cognitive deficits. | [13][14] |

| Cystitis (CYP-induced) | Mouse | 75 mg/kg (p.o.) | Suppressed nociceptive behavior and bladder inflammation. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving GNE-3511.

Protocol 1: In Vivo Neuropathic Pain Model (Spared Nerve Injury)

This protocol is a representative summary based on published studies to assess the effect of GNE-3511 on mechanical allodynia and neuroinflammation following nerve injury.[10]

-

Animal Model : Adult wild-type mice are used.

-

Surgical Procedure (Spared Nerve Injury - SNI) : Under anesthesia, the sciatic nerve in one hind limb is exposed. The tibial and common peroneal branches of the nerve are ligated and transected, leaving the sural nerve intact.

-

Compound Administration :

-

GNE-3511 is formulated in a suitable vehicle for oral gavage (p.o.).

-

Dosing begins 16-18 hours post-SNI surgery.

-

Mice are dosed twice daily with 75 mg/kg GNE-3511 or vehicle control for a period of 7 days.[10]

-

-

Behavioral Testing (Mechanical Allodynia) :

-

Baseline sensitivity is measured before surgery using von Frey filaments.

-

Testing is repeated at specified time points post-surgery (e.g., day 7).

-

The 50% paw withdrawal threshold is calculated to quantify mechanical sensitivity.

-

-

Tissue Collection and Analysis :

-

At the end of the study, mice are euthanized.

-

Lumbar spinal cord and dorsal root ganglia (DRGs) are collected.

-

Immunohistochemistry : Spinal cord sections are stained for Iba1 to quantify microgliosis (a marker of neuroinflammation).[10]

-

In Situ Hybridization : DRG sections are analyzed for the expression of DLK-dependent injury genes, such as Atf3 and Csf1.[10]

-

Protocol 2: In Vitro Axon Degeneration Assay

This protocol describes a general method to evaluate the neuroprotective capacity of GNE-3511 in a primary neuron culture system.

-

Cell Culture :

-

Primary neurons (e.g., dorsal root ganglion (DRG) or cortical neurons) are dissected from rodent embryos.

-

Neurons are plated on a suitable substrate (e.g., poly-D-lysine/laminin-coated plates) and cultured in appropriate media to allow for process outgrowth.

-

-

Compound Treatment :

-

After several days in vitro (e.g., DIV 5-7), culture media is replaced with media containing various concentrations of GNE-3511 or a vehicle control (e.g., DMSO).

-

A typical concentration range would span several log units around the expected IC50 (e.g., 1 nM to 10 µM).

-

-

Induction of Degeneration :

-

Neuronal degeneration is induced by a relevant stressor. A common method is trophic factor withdrawal, which involves removing essential growth factors (like NGF for DRG neurons) from the culture media.

-

-

Incubation :

-

Cultures are incubated for a period sufficient to induce significant degeneration in control wells (e.g., 24-48 hours).

-

-

Assessment of Neuroprotection :

-

Neuron and axon integrity is assessed. This can be achieved by:

-

Microscopy : Imaging fixed or live cells stained with markers for healthy axons (e.g., β-III tubulin) and quantifying axon survival or fragmentation.

-

Viability Assays : Using reagents like Calcein-AM to measure the viability of the neuronal cell bodies.

-

-

-

Data Analysis :

Conclusion

GNE-3511 is a highly potent and selective research tool for interrogating the function of the DLK signaling pathway. Its ability to penetrate the blood-brain barrier and its demonstrated efficacy in a variety of in vivo disease models highlight the therapeutic potential of DLK inhibition.[1][4][6] The data presented in this guide underscore its value for researchers in neurobiology and drug development who are focused on discovering and advancing treatments for neurodegenerative diseases and other conditions driven by neuronal stress pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GNE-3511 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DLK Inhibitor, GNE-3511 | 1496581-76-0 [sigmaaldrich.com]

- 13. biorxiv.org [biorxiv.org]

- 14. [PDF] Effect of Dual Leucine Zipper Kinase Inhibitor GNE-3511 on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lobe Epilepsy Model in Mice | Semantic Scholar [semanticscholar.org]

GNE-3511: A Selective Dual Leucine Zipper Kinase (DLK) Inhibitor for Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), is a critical regulator of neuronal stress pathways.[1][2] Its activation is implicated in the degeneration and apoptosis of neurons in various acute and chronic neurodegenerative conditions, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[2][3] As a central node in pro-degenerative signaling, DLK has emerged as a promising therapeutic target.[4][5] GNE-3511 is a potent, selective, and orally bioavailable small molecule inhibitor of DLK that has demonstrated significant neuroprotective effects in multiple preclinical models of neurodegeneration.[1][6] This technical guide provides a comprehensive overview of GNE-3511, including its mechanism of action, biochemical and cellular properties, pharmacokinetic profile, and efficacy in in vivo models. Detailed experimental protocols and signaling pathway diagrams are also presented to facilitate further research and development.

Mechanism of Action and Signaling Pathway

GNE-3511 exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK.[7][8] DLK is an upstream component of the c-Jun N-terminal kinase (JNK) signaling cascade.[4] Upon activation by neuronal injury or stress, DLK phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate JNK.[9] Activated JNK then translocates to the nucleus to phosphorylate the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and subsequent neuronal death.[4][7] GNE-3511, by inhibiting DLK, effectively blocks this entire downstream signaling cascade.

Caption: The DLK signaling pathway in neurodegeneration and the inhibitory action of GNE-3511.

Biochemical and Cellular Activity

GNE-3511 is a highly potent inhibitor of DLK with a Ki of less than 0.5 nM.[10][11] Its inhibitory activity has been confirmed in cellular assays, where it effectively reduces the phosphorylation of the downstream JNK substrate, c-Jun, with an IC50 of 30 nM.[7] Furthermore, GNE-3511 demonstrates neuroprotective effects in in vitro models of neuronal stress, such as in dorsal root ganglion (DRG) neurons, with an IC50 of 107 nM for preventing axon degeneration.[7]

Data Presentation: In Vitro Activity of GNE-3511

| Parameter | Value | Assay System | Reference |

| Ki (DLK) | <0.5 nM | Biochemical Assay | [10][11] |

| IC50 (p-JNK) | 30 nM | Cellular Assay | [7] |

| IC50 (DRG axon degeneration) | 107 nM | In Vitro Neurodegeneration Model | [7] |

Kinase Selectivity Profile

A crucial aspect of a therapeutic kinase inhibitor is its selectivity. GNE-3511 exhibits high selectivity for DLK over other related kinases, including those in the downstream JNK pathway and the closely related Mixed Lineage Kinases (MLKs).[7][8] This selectivity minimizes the potential for off-target effects.

Data Presentation: Kinase Selectivity of GNE-3511

| Kinase | IC50 (nM) | Reference |

| DLK | <0.5 (Ki) | [10][11] |

| MLK1 | 67.8 | [7] |

| JNK1 | 129 | [7] |

| JNK3 | 364 | [7] |

| JNK2 | 514 | [7] |

| MLK3 | 602 | [7] |

| MLK2 | 767 | [7] |

| MKK4 | >5000 | [7] |

| MKK7 | >5000 | [7] |

Pharmacokinetics and Brain Penetration

For a DLK inhibitor to be effective in treating neurodegenerative diseases, it must be able to cross the blood-brain barrier. GNE-3511 was specifically designed for central nervous system (CNS) applications and demonstrates good brain penetration following oral dosing.[1][6] It exhibits moderate plasma clearance and a short half-life in mice.[7][8]

Data Presentation: Pharmacokinetic Parameters of GNE-3511 in Mice

| Route | Dose (mg/kg) | t1/2 (h) | CLp (mL/min/kg) | Brain Penetration | Reference |

| IV | 1 | 0.6 | 56 | Yes | [8] |

| PO | 5 | - | - | Yes | [8] |

In Vivo Efficacy

GNE-3511 has demonstrated dose-dependent activity in multiple animal models of neurodegeneration, providing strong preclinical evidence for its therapeutic potential.[1][6]

Optic Nerve Crush Model

In a mouse model of optic nerve crush, a model for glaucoma and traumatic optic neuropathy, GNE-3511 treatment led to a reduction in the phosphorylation of c-Jun in the retina, indicating target engagement in the CNS.[12]

MPTP Model of Parkinson's Disease

In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, oral administration of GNE-3511 provided neuroprotection.[8][13]

Other Models

GNE-3511 has also shown efficacy in models of amyotrophic lateral sclerosis (ALS) by delaying neuromuscular junction denervation, and in models of chemotherapy-induced peripheral neuropathy.[12][14]

Experimental Protocols

DLK Enzymatic Assay (General Protocol)

This protocol describes a general method for determining the enzymatic activity of DLK and the inhibitory potential of compounds like GNE-3511.

Caption: A generalized workflow for a DLK enzymatic assay.

Methodology:

-

Reagents and Materials: Recombinant DLK enzyme, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, DLK substrate (e.g., inactive MKK7), GNE-3511, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Add kinase buffer, diluted DLK enzyme, and varying concentrations of GNE-3511 to a multi-well plate.

-

Incubate for a predefined period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction at 30°C for a specified time.

-

Terminate the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the resulting signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each GNE-3511 concentration and determine the IC50 value.

-

In Vitro Axon Degeneration Assay

This assay assesses the ability of GNE-3511 to protect neurons from axon degeneration following a neurotoxic insult.

Methodology:

-

Cell Culture: Culture primary neurons, such as dorsal root ganglion (DRG) neurons, in a suitable medium.

-

Treatment: Treat the cultured neurons with varying concentrations of GNE-3511.

-

Induction of Degeneration: Induce axon degeneration by adding a neurotoxic agent (e.g., vincristine) or through trophic factor withdrawal.

-

Imaging: After a set incubation period, fix the cells and acquire images of the axons using microscopy.

-

Analysis: Quantify the extent of axon degeneration. This can be done by measuring axon integrity or fragmentation.

-

Data Interpretation: Determine the concentration-dependent protective effect of GNE-3511 and calculate the EC50 value.

In Vivo Optic Nerve Crush Model

This model is used to evaluate the neuroprotective effects of GNE-3511 in the context of traumatic optic neuropathy.

Methodology:

-

Animal Model: Use adult mice (e.g., C57BL/6).

-

GNE-3511 Administration: Administer GNE-3511 or vehicle to the mice via oral gavage at the desired dose and schedule.

-

Surgical Procedure: Anesthetize the mice and expose the optic nerve of one eye. Use fine forceps to crush the optic nerve for a few seconds at a specific distance from the globe. The contralateral eye can serve as a control.[15]

-

Post-operative Care: Provide appropriate post-operative care, including analgesics.

-

Tissue Collection and Analysis: At a predetermined time point after the crush injury, euthanize the animals and collect the retinas.

-

Immunohistochemistry: Perform immunohistochemistry on retinal whole mounts or sections to detect levels of phosphorylated c-Jun as a marker of DLK pathway activation.

-

Quantification: Quantify the number of surviving retinal ganglion cells (RGCs) to assess the neuroprotective effect of GNE-3511.

Conclusion

GNE-3511 is a potent and selective DLK inhibitor with promising neuroprotective properties demonstrated in a range of in vitro and in vivo models of neurodegeneration. Its ability to penetrate the central nervous system and engage its target makes it a valuable tool for investigating the role of the DLK signaling pathway in neuronal death and a potential candidate for further therapeutic development. The data and protocols presented in this guide are intended to support the scientific community in advancing research into DLK inhibition as a strategy for treating devastating neurodegenerative diseases.

References

- 1. modelorg.com [modelorg.com]

- 2. confluencediscovery.com [confluencediscovery.com]

- 3. abcam.cn [abcam.cn]

- 4. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optic nerve crush as a model of retinal ganglion cell degeneration - Cammalleri - Annals of Eye Science [aes.amegroups.org]

- 6. The c-Jun N-Terminal Kinase Activator Dual Leucine Zipper Kinase Regulates Axon Growth and Neuronal Migration in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]

- 9. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optic Nerve Crush | PharmOptima [pharmoptima.com]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

GNE-3511 for Neuroprotection Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), for its application in neuroprotection studies. This document details the mechanism of action of GNE-3511, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to GNE-3511

GNE-3511 is an orally active, brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK, also known as MAP3K12). DLK is a key regulator of neuronal degeneration in various contexts, making it a promising therapeutic target for a range of neurodegenerative diseases and nerve injuries.[1][2] GNE-3511 has demonstrated neuroprotective effects in several preclinical models by inhibiting the DLK-mediated stress signaling pathway.[1][3]

Mechanism of Action

GNE-3511 exerts its neuroprotective effects by selectively inhibiting the kinase activity of DLK. DLK is a component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to neuronal injury and stress.[4] By inhibiting DLK, GNE-3511 prevents the downstream phosphorylation of JNK and its substrate, the transcription factor c-Jun.[4][5] The phosphorylation of c-Jun is a critical step in the execution of apoptotic and degenerative programs in neurons. Therefore, GNE-3511's inhibition of this pathway helps to preserve neuronal integrity and function.

Data Presentation

The following tables summarize the key quantitative data for GNE-3511, including its inhibitory potency, selectivity against other kinases, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of GNE-3511

| Target | Parameter | Value | Reference |

| DLK | Ki | <0.5 nM | [6] |

| p-JNK | IC50 | 30 nM | [6] |

| Dorsal Root Ganglion (DRG) Neuron Protection | IC50 | 107 nM | [6] |

| MKK4 | IC50 | >5000 nM | [6] |

| MKK7 | IC50 | >5000 nM | [6] |

| JNK1 | IC50 | 129 nM | [6] |

| JNK2 | IC50 | 514 nM | [6] |

| JNK3 | IC50 | 364 nM | [6] |

| MLK1 | IC50 | 67.8 nM | [6] |

| MLK2 | IC50 | 767 nM | [6] |

| MLK3 | IC50 | 602 nM | [6] |

Table 2: In Vivo Pharmacokinetic Properties of GNE-3511 in Mice

| Route of Administration | Dose | t1/2 | CLp | Vdss | F (%) |

| Intravenous (i.v.) | 1 mg/kg | 0.6 h | 56 ml/min/kg | 2.5 L/kg | N/A |

| Oral (p.o.) | 5 mg/kg | - | - | - | 45 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of GNE-3511.

In Vitro Neuronal Protection Assay

This assay assesses the ability of GNE-3511 to protect cultured neurons from a degenerative stimulus.

Materials:

-

Primary neuronal cell culture (e.g., dorsal root ganglion neurons)

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Nerve Growth Factor (NGF)

-

GNE-3511 (solubilized in DMSO)

-

Reagents for immunofluorescence staining (e.g., anti-βIII-tubulin antibody)

-

Fluorescence microscope

Protocol:

-

Plate primary neurons on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates) and culture in the presence of NGF.

-

After a set period of culture to allow for neurite outgrowth, induce neurodegeneration by NGF withdrawal.

-

Treat the neurons with varying concentrations of GNE-3511 or vehicle (DMSO) at the time of NGF withdrawal.

-

After a defined incubation period (e.g., 24-48 hours), fix the cells with 4% paraformaldehyde.

-

Perform immunofluorescence staining for a neuronal marker such as βIII-tubulin to visualize neuronal morphology.

-

Capture images using a fluorescence microscope and quantify neuronal survival and neurite integrity.

Spared Nerve Injury (SNI) Model in Mice

The SNI model is a widely used model of neuropathic pain that involves partial denervation of the sciatic nerve.[3][7][8]

Materials:

-

Adult mice (e.g., C57BL/6)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

-

Surgical instruments (forceps, scissors, sutures)

-

GNE-3511 formulation for oral or intraperitoneal administration

-

Von Frey filaments for behavioral testing

Protocol:

-

Anesthetize the mouse and make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[3]

-

Carefully isolate the common peroneal and tibial nerves and ligate them with a suture.[3]

-

Transect the ligated nerves distal to the ligation, removing a small section of the nerve to prevent regeneration.[3]

-

Take care to leave the sural nerve intact.[3]

-

Close the muscle and skin layers with sutures.

-

Administer GNE-3511 or vehicle to the mice according to the desired dosing regimen (e.g., daily oral gavage).

-

Assess the development of mechanical allodynia (a measure of neuropathic pain) at various time points post-surgery using von Frey filaments applied to the lateral aspect of the paw (the receptive field of the sural nerve).[7]

Pilocarpine-Induced Status Epilepticus in Mice

This model is used to study temporal lobe epilepsy and associated neurodegeneration.[9][10][11]

Materials:

-

Adult mice

-

Pilocarpine hydrochloride

-

Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)

-

Diazepam or another anticonvulsant to terminate status epilepticus

-

GNE-3511 formulation for administration

-

Equipment for behavioral monitoring and/or electroencephalogram (EEG) recording

Protocol:

-

Administer scopolamine methyl nitrate to the mice.

-

After a short interval (e.g., 30 minutes), administer a convulsive dose of pilocarpine.[10]

-

Monitor the mice for the onset of seizures, which are typically scored using a Racine scale.[10]

-

Allow the status epilepticus to persist for a defined period (e.g., 1-2 hours).

-

Administer diazepam to terminate the seizures.[10]

-

Treat the mice with GNE-3511 or vehicle at a specified time point relative to the induction of status epilepticus.

-

Assess neuroprotection by histological analysis of brain sections (e.g., staining for neuronal loss in the hippocampus) and by monitoring for the development of spontaneous recurrent seizures.

Western Blot for Phosphorylated c-Jun (p-c-Jun)

This protocol is used to quantify the inhibition of the DLK signaling pathway by GNE-3511.

Materials:

-

Tissue or cell lysates from experimental models

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Primary antibodies: anti-p-c-Jun (Ser63 or Ser73) and anti-total c-Jun or a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Homogenize tissue samples or lyse cells in protein lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with the primary antibody against p-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total c-Jun or a loading control to normalize the p-c-Jun signal.

Mandatory Visualization

Signaling Pathway of GNE-3511 Action

Caption: GNE-3511 inhibits the DLK-JNK-c-Jun signaling pathway.

Experimental Workflow for In Vivo Neuroprotection Study

Caption: Workflow for evaluating GNE-3511's neuroprotective effects in vivo.

References

- 1. The DLK-dependent signaling network in hippocampal glutamatergic neurons [escholarship.org]

- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]

- 4. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]

- 9. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine [en.bio-protocol.org]

role of GNE-3511 in MAP3K12 signaling

An In-depth Technical Guide on the Role of GNE-3511 in MAP3K12 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), also known as Dual Leucine Zipper Kinase (DLK), is a critical regulator of neuronal stress pathways.[1] Its activation is implicated in the progression of several neurodegenerative diseases, making it a key therapeutic target.[2][3] GNE-3511 is a potent, selective, and brain-penetrant small molecule inhibitor of DLK.[1][4] This document provides a comprehensive technical overview of GNE-3511, detailing its mechanism of action, biochemical and cellular activity, and its effects on the MAP3K12 signaling cascade. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The MAP3K12 (DLK) Signaling Pathway

MAP3K12 (DLK) is a member of the Mixed Lineage Kinase (MLK) family and functions as a key upstream activator of the c-Jun N-terminal Kinase (JNK) signaling pathway.[3][5] In response to neuronal injury, trophic factor withdrawal, or other cellular stressors, DLK is activated.[6][7] This activation involves homodimerization and autophosphorylation.[3] Activated DLK then phosphorylates and activates the downstream MAP2K kinases, MKK4 and MKK7.[3] These kinases, in turn, phosphorylate and activate JNKs (JNK1, JNK2, JNK3).[4] The terminal step in this core cascade is the phosphorylation of transcription factors, most notably c-Jun, by activated JNK.[8] Phosphorylated c-Jun (p-c-Jun) translocates to the nucleus to regulate the expression of genes involved in apoptosis and neuronal degeneration.[6][9] GNE-3511 functions by directly inhibiting the kinase activity of DLK, thereby blocking this entire downstream cascade.[5]

Quantitative Data: Biochemical and Cellular Activity

GNE-3511 is a highly potent inhibitor of DLK with excellent selectivity against other related kinases.[4][8] Its inhibitory activity has been characterized in various biochemical and cell-based assays.

| Parameter | Target/Assay | Value | Reference(s) |

| Ki | DLK (MAP3K12) | 0.5 nM / 500 pM | [4][8][10][11] |

| IC50 | p-JNK (HEK293 cells) | 30 nM | [4][8] |

| DRG Neuron Degeneration | 107 nM | [4][8][10] | |

| MLK1 | 67.8 nM | [4][10] | |

| JNK1 | 129 nM | [4][8][10] | |

| JNK3 | 364 nM | [8][10] | |

| JNK2 | 514 nM | [8][10] | |

| MLK3 | 602 nM | [8][10] | |

| MLK2 | 767 nM | [8][10] | |

| MKK4 | >5000 nM | [4][8][10] | |

| MKK7 | >5000 nM | [4][8][10] |

In Vivo Efficacy and Pharmacokinetics

GNE-3511 is orally bioavailable and crosses the blood-brain barrier, making it suitable for in vivo studies of neurodegenerative diseases.[2][4]

| Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| MPTP Mouse Model (Parkinson's Disease) | 37.5 mg/kg | Moderately reduces phosphorylated c-Jun (p-c-Jun) expression. | [8] |

| 75 mg/kg | Completely suppresses p-c-Jun expression. | [8] | |

| CYP-Induced Nociception (Mouse) | 75 mg/kg (single oral gavage) | Suppresses nociceptive behavior, edema, and hemorrhage. | [4] |

| Sciatic Nerve Injury (SNI) (Mouse) | 75 mg/kg (twice daily, p.o.) | Prevents mechanical allodynia and injury-induced microgliosis. | [12] |

| Pharmacokinetics (Mouse) | 1 mg/kg (i.v.) or 5 mg/kg (p.o.) | Exhibits moderate plasma clearance and brain penetration with a short half-life (t½ = 0.6 h). | [4][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize GNE-3511.

Biochemical Kinase Inhibition Assay (Time-Resolved FRET)

This assay quantifies the direct inhibitory effect of GNE-3511 on DLK enzymatic activity.

-

Reagents: Recombinant human DLK enzyme, biotinylated peptide substrate, ATP, LanthaScreen™ Tb-anti-pSubstrate antibody, assay buffer.

-

Procedure:

-

Prepare a serial dilution of GNE-3511 in DMSO, followed by dilution in assay buffer.

-

In a 384-well plate, add DLK enzyme and the GNE-3511 dilution series. Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled antibody, which specifically binds to the phosphorylated substrate. Incubate for 60 minutes.

-

Read the plate on a fluorescence plate reader, measuring the emission at two wavelengths (for terbium and the FRET acceptor).

-

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular JNK Phosphorylation Assay

This assay measures the ability of GNE-3511 to inhibit the DLK pathway in a cellular context.

-

Cell Line: HEK293 cells transiently or stably overexpressing human DLK.[4]

-

Procedure:

-

Plate HEK293-DLK cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of GNE-3511 for 5.5 hours.[4]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% BSA in PBS.

-

Incubate with a primary antibody against phosphorylated JNK (p-JNK).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with Hoechst 33342 dye.[4]

-

Image the plate using a high-content imager.

-

-

Data Analysis: Quantify the mean fluorescence intensity of p-JNK staining per cell. Normalize the data to vehicle-treated controls and calculate the IC50 value.

Dorsal Root Ganglion (DRG) Axon Degeneration Assay

This assay assesses the neuroprotective effects of GNE-3511 in primary neurons.

-

Culture: Isolate DRG neurons from mouse embryos and culture them in microfluidic chambers or spot cultures to separate cell bodies and axons.[13]

-

Procedure:

-

Culture DRG neurons for several days to allow for axon extension.

-

Induce axon degeneration by trophic deprivation (e.g., removal of Nerve Growth Factor, NGF).[7][13]

-

Simultaneously, treat the cultures with a dose range of GNE-3511 or vehicle (DMSO).

-

After 16-24 hours, assess neuronal viability and axon integrity.

-

For cell body viability, stain with Calcein-AM (live cells) and Hoechst 33342 (nuclei).[13]

-

For axon integrity, stain with an antibody against βIII-tubulin.

-

-

Data Analysis: Quantify the number of viable (Calcein-AM positive) neurons or the axon integrity index (e.g., fragmentation level) using automated image analysis.[13] Calculate the IC50 for neuroprotection.

Advanced Mechanistic Insights: Regulation by Palmitoylation

Recent studies have revealed an additional layer of DLK regulation. For DLK to become active in response to stress, it must first be palmitoylated—a post-translational lipid modification.[7][13] This modification allows DLK to be recruited to intracellular vesicles, which act as signaling hubs.[7] The localization to these vesicles is a prerequisite for DLK dimerization, autophosphorylation, and subsequent activation of the downstream pathway.[7] GNE-3511, as an ATP-competitive kinase inhibitor, acts after this localization step by blocking the enzymatic function of the activated kinase. Interestingly, treatment with GNE-3511 does not prevent the localization of DLK to vesicles.[7]

Conclusion

GNE-3511 is a powerful chemical probe for dissecting the MAP3K12 (DLK) signaling pathway. Its high potency, selectivity, and ability to cross the blood-brain barrier have enabled significant advances in understanding the role of DLK in neuronal injury and neurodegeneration.[1][4][14] The quantitative data and experimental frameworks presented here underscore its value as a tool for researchers in neuroscience and drug development. The ongoing investigation into DLK signaling, aided by inhibitors like GNE-3511, continues to highlight this pathway as a promising therapeutic target for a range of debilitating neurological disorders.[6][15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. GNE-3511 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are MAP3K12 inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Stress‐induced vesicular assemblies of dual leucine zipper kinase are signaling hubs involved in kinase activation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Gene - MAP3K12 [maayanlab.cloud]

- 10. DLK Inhibitor, GNE-3511 | Sigma-Aldrich [sigmaaldrich.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

GNE-3511: A Technical Guide to the Potent and Selective DLK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of GNE-3511, a potent, selective, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). GNE-3511 emerged from a targeted drug discovery program aimed at mitigating neuronal degeneration.

Executive Summary

Dual Leucine Zipper Kinase (DLK) has been identified as a critical regulator of neuronal degeneration in various contexts, including acute injury and chronic neurodegenerative diseases.[1] GNE-3511 is a small molecule inhibitor developed by Genentech that potently and selectively targets DLK.[1] Originating from a high-throughput screening hit, its di(pyridin-2-yl)amine scaffold was optimized for central nervous system (CNS) drug-like properties, resulting in a compound with excellent brain penetration and oral bioavailability.[1][2] Preclinical studies have demonstrated that GNE-3511 provides robust, concentration-dependent protection of neurons in vitro and dose-dependent efficacy in multiple in vivo models of neurodegeneration, including glaucoma and Parkinson's disease.[1][3][4] Its mechanism is linked to the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, a key cascade in neuronal apoptosis and degeneration.[4] This guide details the quantitative data, experimental methodologies, and signaling pathways central to the development of GNE-3511.

Discovery and Optimization

The development of GNE-3511 was initiated to address the therapeutic potential of inhibiting DLK for neurodegenerative disorders. The process began with a high-throughput screen that led to the identification of an initial hit. Through structure-based drug design and a focus on optimizing for CNS-compatible properties, the di(pyridin-2-yl)amine chemical series was selected for its combination of potency and ability to penetrate the brain after oral dosing.[1][2] This optimization campaign culminated in the synthesis of GNE-3511, which exhibited a superior balance of metabolic stability, potency, and low efflux properties, making it a suitable candidate for in vivo evaluation.[2]

References

GNE-3511: A Technical Guide to its Target, Pathway, and In Vitro/In vivo Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-3511 is a potent, selective, and orally bioavailable small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2][3] DLK is a key regulator of neuronal degeneration, making GNE-3511 a valuable tool for research in neurodegenerative diseases and nerve injury.[1][2] This document provides a comprehensive technical overview of GNE-3511, including its target protein, the associated signaling pathway, quantitative data on its activity, and detailed protocols for key experimental procedures.

Target Protein: Dual Leucine Zipper Kinase (DLK/MAP3K12)

The primary molecular target of GNE-3511 is the Dual Leucine Zipper Kinase (DLK).[4][5] DLK is a member of the MAP3K family of protein kinases and acts as a central regulator of neuronal stress responses.[6] Its activation is implicated in a variety of neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), as well as in nerve injury models.[6][7][8][9] GNE-3511 is a highly potent inhibitor of DLK with a Ki value of 0.5 nM.[4]

The DLK Signaling Pathway

GNE-3511 exerts its effects by inhibiting the kinase activity of DLK, which in turn blocks a downstream signaling cascade. DLK, when activated by neuronal stress or injury, phosphorylates and activates the MAP2K kinases MKK4 and MKK7. These kinases then phosphorylate and activate the c-Jun N-terminal kinases (JNKs). Activated JNKs subsequently phosphorylate the transcription factor c-Jun, leading to the expression of pro-apoptotic and pro-degenerative genes. By inhibiting DLK, GNE-3511 effectively blocks this entire pathway, preventing the phosphorylation of c-Jun and protecting neurons from degeneration.[6]

Quantitative Data

GNE-3511 has been extensively characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of GNE-3511

| Target | Assay Type | Value | Reference |

| DLK | Ki | 0.5 nM | [4] |

| p-JNK | IC50 | 30 nM | [4] |

| DRG Neuron Degeneration | IC50 | 107 nM | [4] |

| JNK1 | IC50 | 129 nM | [4] |

| JNK2 | IC50 | 514 nM | [4] |

| JNK3 | IC50 | 364 nM | [4] |

| MLK1 | IC50 | 67.8 nM | [4] |

| MLK2 | IC50 | 767 nM | [4] |

| MLK3 | IC50 | 602 nM | [4] |

| MKK4 | IC50 | >5000 nM | [4] |

| MKK7 | IC50 | >5000 nM | [4] |

Table 2: In Vivo Pharmacokinetic Parameters of GNE-3511 in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) | Reference |

| Half-life (t1/2) | 0.6 h | - | [5] |

| Plasma Clearance (CLp) | 56 ml/min/kg | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of GNE-3511.

In Vitro DLK Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the DLK kinase reaction as a measure of its activity.

Materials:

-

Active DLK enzyme

-

Kinase Dilution Buffer

-

Substrate (e.g., myelin basic protein)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well opaque plates

Procedure:

-

Prepare serial dilutions of GNE-3511 in Kinase Dilution Buffer.

-

In a 384-well plate, add the diluted GNE-3511 or vehicle control.

-

Add the active DLK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition of DLK activity for each concentration of GNE-3511 and determine the IC50 value.

Dorsal Root Ganglion (DRG) Neuron Survival Assay

This assay assesses the neuroprotective effects of GNE-3511 against induced neuronal degeneration.

Materials:

-

Embryonic mouse or rat DRGs

-

Dissection medium (e.g., HBSS)

-

Enzymatic digestion solution (e.g., collagenase/dispase)

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and NGF)

-

Poly-D-lysine and laminin-coated culture plates

-

Degeneration-inducing agent (e.g., trophic factor withdrawal, colchicine)

-

Cell viability stain (e.g., Calcein-AM) or immunofluorescence reagents

Procedure:

-

Dissect DRGs from embryonic rodents and collect them in cold dissection medium.

-

Digest the ganglia with an enzymatic solution to obtain a single-cell suspension.

-

Plate the dissociated neurons on poly-D-lysine and laminin-coated plates in neuronal culture medium.

-

Culture the neurons for several days to allow for axon growth.

-

Induce neuronal degeneration by, for example, withdrawing nerve growth factor (NGF) from the culture medium.

-

Treat the cultures with various concentrations of GNE-3511 or vehicle control.

-

After a set incubation period (e.g., 48-72 hours), assess neuronal survival. This can be done by:

-

Calcein-AM staining: Live cells will fluoresce green.

-

Immunofluorescence: Stain for neuronal markers like β-III tubulin to visualize axon integrity.

-

-

Quantify neuronal survival or axon degeneration using microscopy and image analysis software.

-

Determine the IC50 value for the neuroprotective effect of GNE-3511.

Western Blot for Phosphorylated c-Jun

This method is used to measure the inhibition of the DLK signaling pathway by detecting the levels of phosphorylated c-Jun.

Materials:

-

Cultured cells (e.g., DRG neurons)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total c-Jun or a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture cells and treat with a stimulus to activate the DLK pathway (e.g., UV irradiation, anisomycin) in the presence of GNE-3511 or vehicle.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in SDS sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for total c-Jun or a loading control to normalize the data.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing a DLK inhibitor like GNE-3511.

Conclusion

GNE-3511 is a well-characterized and potent inhibitor of DLK, a critical kinase in the neuronal stress and degeneration pathway. Its high selectivity and oral bioavailability make it an invaluable research tool for investigating the role of DLK in various neurological disorders and a potential starting point for the development of novel neuroprotective therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. med64.com [med64.com]

- 3. ibidi.com [ibidi.com]

- 4. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]

- 5. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]

- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Indirect immunofluorescence staining of cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]

Preclinical Profile of GNE-3511: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the preclinical studies conducted on GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK).

GNE-3511 has emerged as a significant tool compound for investigating the role of DLK-mediated signaling in neurodegenerative diseases and neuronal injury. Its ability to penetrate the blood-brain barrier and its oral bioavailability make it a valuable agent for in vivo studies. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Data Summary

The following tables provide a structured summary of the key quantitative data from preclinical studies of GNE-3511.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Value | Reference |

| DLK (MAP3K12) | Binding Affinity (Ki) | 0.5 nM | [1] |

| p-JNK | Cellular IC50 | 30 nM | [1] |

| Dorsal Root Ganglion (DRG) Neuron Protection | Cellular IC50 | 107 nM | [1] |

| JNK1 | Kinase IC50 | 129 nM | [1] |

| JNK2 | Kinase IC50 | 514 nM | [1] |

| JNK3 | Kinase IC50 | 364 nM | [1] |

| MLK1 | Kinase IC50 | 67.8 nM | |

| MLK2 | Kinase IC50 | 767 nM | |

| MLK3 | Kinase IC50 | 602 nM | |

| MKK4 | Kinase IC50 | >5000 nM | [1] |

| MKK7 | Kinase IC50 | >5000 nM | [1] |

Table 2: Pharmacokinetic Properties in Mice

| Route of Administration | Dose | CLp (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) | Brain Penetration (CSF/Pu) | Reference |

| Intravenous (i.v.) | 1 mg/kg | 56 | 2.5 | 0.6 | - | 0.24 | [1] |

| Oral (p.o.) | 5 mg/kg | - | - | - | 45 | - | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of GNE-3511.

In Vitro Axon Degeneration Assay

This assay is crucial for evaluating the neuroprotective effects of GNE-3511 on cultured neurons.

-

Cell Culture: Dorsal Root Ganglion (DRG) neurons are isolated from embryonic mice or rats and cultured in a suitable medium, often supplemented with nerve growth factor (NGF) to promote survival and axon growth.

-

Axotomy: After several days in culture, allowing for robust axonal growth, axons are severed. This can be achieved mechanically using a scalpel or automated pipette tip, or through laser axotomy.

-

Drug Treatment: GNE-3511 or a vehicle control is added to the culture medium at various concentrations, typically before or immediately after axotomy.

-

Quantification of Degeneration: Axon integrity is assessed at different time points post-axotomy (e.g., 6, 12, 24 hours). An automated image analysis pipeline is often used to quantify axon degeneration by measuring the increase in vacuolated axons. The area of healthy versus vacuolated axons is determined, and an axon degeneration index is calculated.[2]

Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a widely used animal model to study the mechanisms of neuropathic pain and to test the efficacy of analgesic compounds.

-

Animal Model: The procedure is typically performed in adult mice or rats.

-

Surgical Procedure:

-

The animal is anesthetized.

-

The sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in one hind limb.

-

The tibial and common peroneal nerves are ligated with a suture and then cut distal to the ligation, removing a small section of the distal nerve stump.[3][4]

-

Care is taken to avoid any damage to the spared sural nerve.[3]

-

The muscle and skin are then closed in layers.

-

-

Behavioral Testing: Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey filaments. The filaments are applied to the lateral part of the paw (the area innervated by the intact sural nerve), and the paw withdrawal threshold is determined.[3][5] Testing is typically performed before the surgery (baseline) and at multiple time points after the surgery.

-

Drug Administration: GNE-3511 or a vehicle is administered to the animals, often via oral gavage, at specified doses and time points relative to the surgery. For example, dosing might begin 16-18 hours post-SNI.[6]

Pilocarpine-Induced Model of Temporal Lobe Epilepsy

This model is used to study epileptogenesis and associated cognitive deficits.

-

Induction of Status Epilepticus (SE):

-

Drug Treatment: GNE-3511 or a vehicle is administered at different doses. The timing of administration can vary, for instance, before the onset of SE or at a specific time after the first observed seizure.

-

Behavioral and Cognitive Assessment:

-

Spontaneous Recurrent Seizures: Animals are monitored over an extended period to assess the development of spontaneous seizures, a hallmark of epilepsy.

-

Morris Water Maze (MWM): This test is used to evaluate spatial learning and memory. The test involves a circular pool of water with a hidden escape platform. The time it takes for the animal to find the platform over several trials is measured.[7][8] This is typically performed a few weeks after the initial pilocarpine treatment.

-

-

Histopathological Analysis: After the behavioral assessments, brain tissue, particularly the hippocampus, is examined for neuronal loss and other pathological changes.[9]

In Situ Hybridization for Gene Expression Analysis

This technique is used to visualize the location of specific mRNA molecules within tissues, providing insights into gene expression changes in response to injury and treatment.

-

Tissue Preparation: Dorsal Root Ganglia (DRGs) are dissected and prepared for sectioning.

-

Probe Hybridization: Labeled antisense RNA probes specific for target genes, such as Atf3 and Csf1, are hybridized to the tissue sections.

-

Signal Detection: The hybridized probes are detected using methods such as fluorescence, allowing for the visualization of mRNA expression at a cellular level.

-

Co-localization with Immunostaining: In situ hybridization can be combined with immunohistochemistry for protein markers (e.g., ATF3 protein) to identify the specific cell types expressing the target mRNA.[10][11]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the preclinical studies of GNE-3511.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SARM1 is required in human derived sensory neurons for injury-induced and neurotoxic axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury | eLife [elifesciences.org]

- 7. Morris Water Maze Model [panache.ninds.nih.gov]

- 8. panache.ninds.nih.gov [panache.ninds.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Injured sensory neuron-derived CSF1 induces microglia proliferation and DAP12-dependent pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

GNE-3511: A Technical Guide to its Chemical Structure, Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). The following sections detail its chemical structure, biological activity, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in neurodegenerative diseases and related fields.

Chemical Structure and Properties

GNE-3511 is a small molecule inhibitor with the following chemical properties:

| Property | Value | Reference |

| IUPAC Name | 2-((6-(3,3-difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridin-2-yl)amino)isonicotinonitrile | [1][2] |

| SMILES String | FC1(CN(CC1)c2nc(cc(c2)C4CCN(CC4)C5COC5)Nc3nccc(c3)C#N)F | [3] |

| Chemical Formula | C₂₃H₂₆F₂N₆O | [1][3] |

| Molecular Weight | 440.49 g/mol | [3] |

| CAS Number | 1496581-76-0 | [1][3] |

| InChI Key | RHFIAUKMKYHHFA-UHFFFAOYSA-N | [1][3] |

Biological Activity and Quantitative Data

GNE-3511 is a highly potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal degeneration.[1][3][4] Its inhibitory activity has been quantified against a panel of kinases, demonstrating significant selectivity for DLK.

In Vitro Kinase Inhibition

| Kinase Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| DLK (MAP3K12) | 0.5 | - | [5][6] |

| p-JNK | - | 30 | [5] |

| DRG | - | 107 | [5] |

| JNK1 | - | 129 | [3][5] |

| JNK2 | - | 514 | [3][5] |

| JNK3 | - | 364 | [3][5] |

| MLK1 | - | 67.8 | [3][5] |

| MLK2 | - | 767 | [3][5] |

| MLK3 | - | 602 | [3][5] |

| MKK4 | - | >5000 | [3][5] |

| MKK7 | - | >5000 | [3][5] |

In Vitro Axon Degeneration Assay

| Assay | IC₅₀ (nM) | Reference |

| Protection of neurons from degeneration | 107 | [3] |

In Vivo Pharmacokinetics in Mice

| Route of Administration | Dose (mg/kg) | t½ (h) | CLp (mL/min/kg) | Reference |

| Intravenous (i.v.) | 1 | 0.6 | 56 | [3] |

| Oral (p.o.) | 5 | - | - | [3] |

Mechanism of Action and Signaling Pathway

GNE-3511 exerts its neuroprotective effects by inhibiting the Dual Leucine Zipper Kinase (DLK), a mitogen-activated protein kinase kinase kinase (MAP3K).[7] DLK acts as a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress-induced apoptosis and axonal degeneration.[7][8] By inhibiting DLK, GNE-3511 effectively blocks the downstream activation of MKK4/7 and subsequently JNK, leading to a reduction in the phosphorylation of c-Jun and ultimately preventing neuronal death.[7][9]

Caption: The inhibitory action of GNE-3511 on the DLK/JNK signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of GNE-3511 are crucial for reproducible research. The following sections provide an overview of the methodologies as described in the primary literature.

Synthesis of GNE-3511

The synthesis of GNE-3511 is a multi-step process. The key final step involves a Suzuki coupling reaction. A detailed, step-by-step protocol can be found in the supporting information of the primary publication by Patel et al. (2015) in the Journal of Medicinal Chemistry.

In Vitro Kinase Assays

The inhibitory activity of GNE-3511 against various kinases was determined using established enzymatic assays. These assays typically involve incubating the kinase, a substrate (often a peptide), and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays. The IC₅₀ values are then calculated from the dose-response curves.

In Vitro Axon Degeneration Assay

The neuroprotective effect of GNE-3511 was assessed using an in vitro axon degeneration assay. A common protocol for such an assay is as follows:

-

Neuronal Culture: Primary neurons, such as dorsal root ganglion (DRG) neurons, are cultured in vitro.

-

Induction of Degeneration: Axon degeneration is induced by a stressor, such as trophic factor withdrawal or treatment with a neurotoxic agent.

-

Treatment: Neurons are treated with a range of concentrations of GNE-3511.

-

Assessment of Axon Integrity: After a defined incubation period, axon integrity is assessed. This can be done by immunofluorescence staining for axonal markers (e.g., β-III tubulin) and quantifying the extent of axonal fragmentation.

-

Data Analysis: The concentration of GNE-3511 that provides 50% protection against axon degeneration (IC₅₀) is determined.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. GNE-3511 | DLK inhibitor, LZK inhibitor | Probechem Biochemicals [probechem.com]

- 7. Degeneration of Injured Axons and Dendrites Requires Restraint of a Protective JNK Signaling Pathway by the Transmembrane Protein Raw - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ex Vivo Analysis of Axonal Degeneration Using Sciatic and Optic Nerve Preparations | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

GNE-3511 In Vitro Experimental Protocols: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). GNE-3511 has demonstrated significant neuroprotective effects in various models of neurodegeneration.[1][2] The protocols outlined herein describe essential in vitro assays to assess the biochemical and cellular activity of GNE-3511, including a DLK enzymatic assay, a Dorsal Root Ganglion (DRG) neuron axon degeneration assay, and a Western blot analysis for the downstream target, phosphorylated c-Jun. These detailed methodologies and data presentation guidelines are intended to assist researchers in the consistent and reproducible evaluation of GNE-3511 and similar compounds in a laboratory setting.

Introduction

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key regulator of neuronal apoptosis and axon degeneration.[1] As a member of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, DLK activation leads to the phosphorylation of MKK4/7, which in turn phosphorylates and activates c-Jun N-terminal kinase (JNK). Activated JNK then phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes. This signaling pathway is implicated in the pathology of various neurodegenerative diseases, making DLK an attractive therapeutic target.[1]

GNE-3511 is a cell-permeable and orally bioavailable small molecule inhibitor of DLK with a high degree of potency and selectivity.[3][4] It has been shown to protect neurons from degeneration in vitro and in vivo, highlighting its therapeutic potential.[1] These application notes provide a comprehensive guide for the in vitro evaluation of GNE-3511, focusing on its mechanism of action and neuroprotective properties.

Data Presentation

Consistent and clear data presentation is crucial for the interpretation and comparison of experimental results. All quantitative data from the described in vitro assays should be summarized in structured tables.

Table 1: Biochemical Activity of GNE-3511

| Parameter | Value |

| DLK Ki | 0.5 nM[4] |

| DLK IC50 | 30 nM (p-JNK)[4] |

| JNK1 IC50 | 129 nM[3][4] |

| JNK2 IC50 | 514 nM[3][4] |

| JNK3 IC50 | 364 nM[3][4] |

| MLK1 IC50 | 67.8 nM[3][4] |

| MLK2 IC50 | 767 nM[3][4] |

| MLK3 IC50 | 602 nM[3][4] |

| MKK4 IC50 | >5000 nM[3][4] |

| MKK7 IC50 | >5000 nM[3][4] |

Table 2: Cellular Activity of GNE-3511

| Assay | Cell Type | Parameter | Value |

| Axon Degeneration | Dorsal Root Ganglion (DRG) Neurons | IC50 | 107 nM[3][4] |

| p-c-Jun Inhibition | Dorsal Root Ganglion (DRG) Neurons | IC50 | Not explicitly stated |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Protocols

DLK Enzymatic Assay

This protocol is designed to measure the direct inhibitory activity of GNE-3511 on DLK kinase activity in a biochemical format. A common method is a radiometric assay that measures the incorporation of 33P from [γ-33P]ATP into a suitable substrate, such as Myelin Basic Protein (MBP).

Materials:

-

Recombinant human DLK (MAP3K12)

-

Myelin Basic Protein (MBP)

-

[γ-33P]ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

GNE-3511

-

10% Phosphoric Acid

-

Filter plates (e.g., P81 phosphocellulose plates)

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of GNE-3511 in DMSO, and then dilute further in Kinase Assay Buffer.

-

In a 96-well plate, add 10 µL of the diluted GNE-3511 or vehicle (DMSO) control.

-

Add 20 µL of a solution containing recombinant DLK enzyme and MBP substrate in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 20 µL of Kinase Assay Buffer containing ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for DLK.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of 10% phosphoric acid.

-

Transfer the reaction mixture to a filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each GNE-3511 concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Dorsal Root Ganglion (DRG) Axon Degeneration Assay

This cell-based assay assesses the ability of GNE-3511 to protect neurons from induced axon degeneration.

Materials:

-